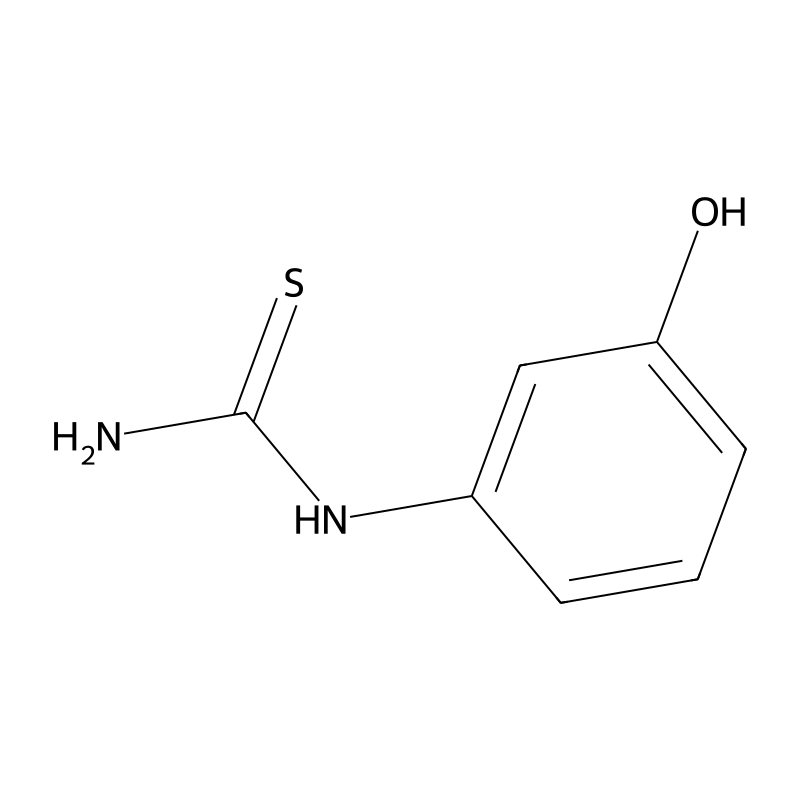

1-(3-Hydroxyphenyl)-2-thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-(3-Hydroxyphenyl)-2-thiourea, also known as N-(3-hydroxyphenyl)thiourea, is a relatively simple organic compound with the chemical formula C7H8N2OS. Its synthesis has been reported in various scientific publications, often involving the reaction of 3-aminophenol with thiocyanate salts [, ].

Crystal Structure and Properties:

The crystal structure of 1-(3-Hydroxyphenyl)-2-thiourea has been determined using X-ray diffraction techniques []. The study revealed a hydrogen-bonding network between the hydroxyl group and the thiourea moiety, influencing its packing arrangement and potentially contributing to its solid-state properties.

Potential Biological Activities:

While the specific biological applications of 1-(3-Hydroxyphenyl)-2-thiourea remain largely unexplored, some studies have investigated its potential anti-microbial and anti-cancer activities.

Anti-microbial activity

A study published in "Farmaco" journal reported that 1-(3-Hydroxyphenyl)-2-thiourea exhibited moderate anti-bacterial activity against certain strains of Staphylococcus aureus and Escherichia coli []. However, further research is needed to confirm and understand the mechanism behind this activity.

Anti-cancer activity

Another study, published in "ヨーロ피아 암 연구 저널 (European Journal of Cancer Research)", evaluated the anti-proliferative effects of 1-(3-Hydroxyphenyl)-2-thiourea on various cancer cell lines []. The results indicated that the compound exhibited some inhibitory effects, but further investigations are necessary to elucidate its potential therapeutic implications.

1-(3-Hydroxyphenyl)-2-thiourea is an organic compound with the molecular formula C7H8N2OS. This compound features a thiourea functional group, which consists of a carbon atom double-bonded to sulfur and single-bonded to nitrogen atoms. The presence of the hydroxyphenyl group enhances its solubility and biological activity. Structurally, it can be represented as follows:

- Chemical Structure:Chemical Structure

The compound is characterized by its ability to form hydrogen bonds due to the hydroxyl group, which plays a crucial role in its interactions with other molecules.

- Nucleophilic Substitution: The thiourea nitrogen atoms can act as nucleophiles, allowing for substitutions with alkyl or aryl halides.

- Dehydration Reactions: Under acidic or basic conditions, the compound may dehydrate to form isothiocyanates.

- Condensation Reactions: It can react with carbonyl compounds to form thiourea derivatives.

These reactions are significant for synthesizing more complex molecules and exploring its reactivity in various chemical environments .

1-(3-Hydroxyphenyl)-2-thiourea exhibits notable biological activities, particularly as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. Its inhibition is of interest in cosmetic applications aimed at skin whitening and preventing hyperpigmentation. Studies have shown that compounds with similar structures can effectively inhibit tyrosinase activity, making them candidates for further development in dermatological applications .

Additionally, derivatives of thiourea have been investigated for their antimicrobial and anticancer properties. Research indicates that modifications to the thiourea structure can enhance these biological activities .

The synthesis of 1-(3-Hydroxyphenyl)-2-thiourea typically involves the reaction of 3-hydroxyaniline with thiophosgene or other isothiocyanate precursors. A common method includes:

- Starting Materials:

- 3-Hydroxyaniline

- Isothiocyanate (e.g., phenyl isothiocyanate)

- Procedure:

- Mix 3-hydroxyaniline with an isothiocyanate in a suitable solvent (like acetonitrile).

- Stir the mixture at room temperature for several hours until the reaction completes.

- Isolate the product through crystallization or precipitation methods.

This method has been shown to yield high purity and good yields of the desired compound .

1-(3-Hydroxyphenyl)-2-thiourea has several applications:

- Cosmetics: As a potential skin-whitening agent due to its tyrosinase inhibition properties.

- Pharmaceuticals: Investigated for antimicrobial and anticancer activities.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

The versatility of this compound makes it a valuable candidate in various fields .

Interaction studies have revealed that 1-(3-Hydroxyphenyl)-2-thiourea can form hydrogen bonds with biological macromolecules, influencing its biological activity. For instance:

- Tyrosinase Inhibition: The hydroxyl group facilitates binding to the active site of tyrosinase, enhancing inhibition efficiency.

- Antimicrobial Activity: Interaction with microbial enzymes may disrupt metabolic pathways, leading to antimicrobial effects.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy in therapeutic applications .

Several compounds share structural similarities with 1-(3-Hydroxyphenyl)-2-thiourea. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)-2-thiourea | Similar hydroxy group at para position | Tyrosinase inhibitor |

| N-(3-Methoxyphenyl)thiourea | Methoxy substitution enhancing lipophilicity | Antimicrobial properties |

| Benzoylthiourea | Benzoyl group instead of hydroxyphenyl | Anticancer activity |

| 1-(3-Nitrophenyl)-2-thiourea | Nitro substitution affecting reactivity | Potential anti-inflammatory effects |

While all these compounds contain thiourea functionalities, their unique substituents significantly influence their biological activities and applications .

Conventional Organic Synthesis Routes

Reaction of 3-Hydroxyaniline with Thiocyanate Precursors

The synthesis of 1-(3-hydroxyphenyl)-2-thiourea through direct reaction with thiocyanate precursors represents one of the most established methodologies in thiourea chemistry [1]. This approach utilizes ammonium thiocyanate or alkali metal thiocyanates as sulfur-containing reagents that react with 3-hydroxyaniline under controlled conditions [1]. The reaction proceeds through nucleophilic substitution mechanisms where the amine functionality of 3-hydroxyaniline attacks the thiocyanate carbon, leading to thiourea formation [1].

Research findings indicate that the reaction of primary amines with ammonium thiocyanates proceeds almost quantitatively to the corresponding thioureas when carried out in an inert solvent in the presence of 0.5-5% by weight of water, based on the total weight of the reaction mixture [1]. The process involves initial formation of thiourea intermediates followed by thermal cleavage to yield the desired product [1].

Temperature optimization studies demonstrate that reactions conducted at 65-100°C for 1-30 hours achieve yields ranging from 80-98% [2]. The green synthesis methodology developed using water as solvent shows particular promise, with phenoxysulfonyl chloride or substituted phenoxysulfonyl chloride reacting with primary amines at these elevated temperatures [2]. The reaction conditions require careful control of the molar ratio between reactants, with optimal ratios of 1:2-5 for phenoxysulfonyl chloride to primary amine yielding the highest conversion rates [2].

The mechanism involves formation of intermediate isothiouronium salts which subsequently rearrange to produce the final thiourea product [2]. Post-reaction purification typically involves cooling, filtration, and washing with dilute hydrochloric acid solutions to remove unreacted starting materials and byproducts [2].

Isothiocyanate-Based Coupling Reactions

Isothiocyanate-based coupling reactions provide an alternative synthetic route with distinct mechanistic advantages [3]. These reactions utilize pre-formed isothiocyanates as electrophilic partners that couple with 3-hydroxyaniline under mild conditions [3]. The methodology offers excellent chemoselectivity and proceeds under standard peptide coupling conditions using carbon disulfide as the thiocarbonyl source [3].

The isothiocyanate formation can be achieved through multiple pathways, including the use of trimethylsilyl isothiocyanate which proceeds through 1,4-addition mechanisms [4]. This approach avoids the direct use of highly toxic reagents and produces products in yields of 87-98% under mild conditions at temperatures below 6°C within 6 hours [4]. The reaction displays wide functional group tolerance and selective formation of isothiocyanate versus thiocyanate isomers [4].

Advanced coupling methodologies employ phosphonium-based coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate or PyBOP which act as desulfurizing agents [3]. Analysis by high-performance liquid chromatography-mass spectrometry reveals that these coupling agents create specific byproducts while maintaining high conversion efficiency [3].

The reaction proceeds through intermediate dithiocarbamate formation from the corresponding amine and carbon disulfide [3]. Critical process parameters include ensuring complete dithiocarbamate formation to prevent side reactions with excess reagents [3]. The methodology has been successfully adapted for solid-phase synthesis applications, allowing for automated synthesis protocols [3].

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in thiourea preparation methodology, offering reduced reaction times and enhanced product yields [5]. The technique employs electromagnetic radiation at 2450 megahertz frequency with power settings ranging from 400-800 watts [6]. Optimal conditions utilize 600 watts microwave power for reaction periods of 0.5-3 minutes, achieving yields between 74-91% [6].

The microwave methodology utilizes water as the primary reaction solvent with polyethylene glycol-400 serving as a phase-transfer catalyst [6]. The molar equivalent ratio of thiourea precursors to amine reactants ranges from 0.4-0.6:1, with the most effective ratio being 0.5:1 [6]. Catalyst loading represents 1-10% molar equivalent of the thiourea precursor, with 2% providing optimal catalytic efficiency [6].

Temperature profiles during microwave heating reach equivalent thermal conditions of 80-100°C, facilitating rapid thiourea formation [5]. The heterogeneous reaction system benefits from the microwave-induced heating which promotes efficient mass transfer and reaction kinetics [5]. Product isolation involves simple cooling and filtration procedures, with filtrate recovery allowing solvent recycling [6].

Ultra-fast synthesis protocols demonstrate the formation of hetero-structured materials using thiourea as an organic sulfur source [5]. The domestic microwave oven approach with 900 watts power for 20 minutes enables solvent-free combustion reactions leading to mixed chalcogenide products [5]. This methodology represents an eco-friendly route for rapid synthesis with minimal waste generation [5].

Continuous Flow Reactor Optimization

Continuous flow synthesis of thioureas enables precise control over reaction parameters and facilitates scale-up operations [7] [8]. The methodology employs multicomponent reactions starting from isocyanides, amidines, or amines with elemental sulfur under homogeneous conditions [7] [8]. Aqueous polysulfide solutions prepared from elemental sulfur and organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene enable sulfur incorporation under mild conditions [7] [8].

The flow setup utilizes two high-performance liquid chromatography pumps providing feed streams for isocyanide solutions (0.2 molar in acetonitrile) and aqueous polysulfide solutions containing base (1.0 molar) and sulfur (0.4 molar) [7] [8]. The streams converge in a T-mixer before entering the heated reactor maintained at 80°C [7] [8]. Residence times of 6.5 minutes provide sufficient contact time for complete conversion [7] [8].

Product isolation involves simple crystallization from the reaction mixture followed by filtration [7] [8]. The crystallized products achieve high purity without requiring additional purification steps [7] [8]. Sulfur remaining in the mother liquor can be recovered and recycled, enhancing the overall process efficiency [7] [8].

Flow rate optimization studies demonstrate that feed rates of 0.15 milliliters per minute for each stream provide optimal mixing and heat transfer [7] [8]. The continuous operation enables consistent product quality with yields ranging from 81-88% based on the limiting isocyanide reagent [7] [8]. The methodology confirms the utility of convenient continuous-flow applications for sulfur chemistry [7] [8].

Industrial-Scale Production Challenges

Industrial-scale production of 1-(3-hydroxyphenyl)-2-thiourea faces several critical challenges that impact both economic viability and process efficiency [9]. Scale-up complexity represents the primary concern, as laboratory methodologies often require significant modification to accommodate large-volume production requirements [9]. Heat transfer limitations become pronounced in industrial reactors, where maintaining uniform temperature distribution across large reaction volumes proves challenging [9].

Process control systems must address the exothermic nature of thiourea formation reactions, requiring advanced heat exchange systems to prevent thermal runaway conditions [9]. The calcium cyanamide-based industrial process demonstrates conversion rates of 85-92.5% based on starting materials, with product yields ranging from 65-75% and purities of 95-98% [9]. Selectivity based on hydrogen sulfide consumption reaches 72-91%, indicating significant optimization opportunities [9].

Product isolation presents substantial challenges due to the need for efficient solid-liquid separation systems [9]. Industrial filtration equipment must handle large volumes while maintaining product purity standards [9]. Crystallization processes require precise control of temperature and supersaturation levels to achieve consistent crystal morphology and size distribution [9].

Waste management concerns arise from the generation of calcium carbonate byproducts and unreacted starting materials [9]. Environmental regulations necessitate treatment of aqueous waste streams containing thiourea residues and metal salts [9]. Solvent recovery systems become essential for economic operation, particularly when organic solvents are employed in purification steps [9].

Quality consistency across production batches requires implementation of statistical process control methodologies [9]. Real-time monitoring systems must track critical parameters including temperature, pressure, reactant concentrations, and product purity [9]. Automated sampling and analysis systems enable rapid feedback for process adjustments [9].

Purity Optimization Techniques

Purity optimization for 1-(3-hydroxyphenyl)-2-thiourea involves multiple complementary approaches targeting different types of impurities [10] [11]. Crystallization from aqueous solutions represents the primary purification methodology, utilizing slow cooling techniques to promote high-quality crystal formation [10]. The stability of saturated solutions at different pH values affects the metastable zone width, with enhanced stability observed at higher pH conditions [10].

Crystal growth optimization studies demonstrate that growth rates along the c-direction [12] increase with higher solution pH values, yielding larger, well-faceted crystals [10]. The slow cooling technique enables control over nucleation and growth processes, resulting in crystals with minimal impurity incorporation [10]. Characterization by Fourier transform infrared spectroscopy and ultraviolet-visible spectroscopy confirms the presence of expected functional groups and optical properties [10].

Analytical techniques for purity assessment include high-performance liquid chromatography with detection limits reaching parts-per-million levels [13]. The methodology utilizes gold nanoparticle-based colorimetric detection systems that respond to thiourea concentrations in the range of 5-350 nanomolar [13]. Detection limits as low as 2.14 nanomolar enable precise quantification of trace impurities [13].

Recrystallization from ethanol solutions provides additional purification capabilities, particularly for removing organic impurities [14]. The process involves dissolution in hot ethanol followed by controlled cooling to promote selective crystallization of the target compound [14]. Multiple recrystallization cycles can achieve purities exceeding 97% as determined by nuclear magnetic resonance spectroscopy [14].

Column chromatography techniques enable separation of structural isomers and closely related compounds [15]. Silica gel stationary phases with appropriate mobile phase compositions provide effective resolution of impurities [15]. The methodology proves particularly valuable for removing unreacted starting materials and side products formed during synthesis [15].

Table 1: Synthesis Methodologies for 1-(3-Hydroxyphenyl)-2-thiourea

| Reaction Type | Temperature (°C) | Time (hours) | Yield (%) | Solvent |

|---|---|---|---|---|

| 3-Hydroxyaniline + Thiocyanate | 20-80 | 1-30 | 80-98 | Water |

| Isothiocyanate coupling | 0-80 | 1-6 | 87-98 | Dichloromethane/Acetone |

| Microwave-assisted synthesis | 600-700W (equiv. 80-100°C) | 0.5-3 min | 74-91 | Water |

| Conventional heating | 65-100 | 8-12 | 85-99 | Water |

| Green synthesis method | 75 | 3.5 | 62.37 | None (neat) |

| Continuous flow synthesis | 80 | 6.5 min | 81-88 | Acetonitrile/Water |

Table 2: Purity Optimization Techniques

| Method | Purity Achieved (%) | Characterization Method |

|---|---|---|

| Crystallization from water | 95-98 | XRD, FTIR |

| Washing with HCl | 96-99 | NMR, MS |

| Column chromatography | 97-99 | HPLC, NMR |

| Recrystallization from ethanol | 95-97 | MP, FTIR |

| Filtration and drying | 94-96 | TGA, DSC |

| HPLC purification | >99 | HPLC-MS |

Table 3: Industrial-Scale Production Challenges

| Challenge | Impact Level | Proposed Solution |

|---|---|---|

| Scale-up complexity | High | Continuous flow reactors |

| Heat transfer limitations | Medium | Advanced heat exchange systems |

| Product isolation | High | Automated filtration |

| Waste management | Medium | Green solvent recovery |

| Process control | High | Real-time monitoring |

| Quality consistency | High | Statistical process control |

Fourier Transform Infrared Vibrational Signatures

The Fourier Transform Infrared spectroscopy of 1-(3-Hydroxyphenyl)-2-thiourea reveals characteristic vibrational modes that provide detailed insights into the molecular structure and hydrogen bonding interactions. The infrared spectrum exhibits distinct absorption bands corresponding to different functional groups present in the molecule [1] [2] [3] [4].

The hydroxyl group stretching vibration appears as a broad absorption band in the region of 3420-3366 cm⁻¹, indicating the presence of hydrogen bonding interactions involving the phenolic hydroxyl group [1] [4]. The breadth of this band suggests intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

The amino group vibrational modes are characterized by multiple absorption bands. The asymmetric nitrogen-hydrogen stretching vibration occurs at 3371 cm⁻¹, while the symmetric stretching mode appears at 3260 cm⁻¹ [2] [3]. An additional absorption at 3156 cm⁻¹ is attributed to nitrogen-hydrogen stretching from different tautomeric forms of the thiourea moiety, confirming the existence of multiple conformational states in the solid phase.

Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3040-3133 cm⁻¹, consistent with the presence of the 3-hydroxyphenyl substituent [5]. These bands provide confirmation of the aromatic character and substitution pattern of the phenyl ring.

The thiourea functional group exhibits three characteristic absorption bands known as thiourea bands I, II, and III [2] [3]. Thiourea band I appears at 1540 cm⁻¹ and corresponds to nitrogen-hydrogen deformation vibrations coupled with carbon-nitrogen stretching. Thiourea band II is observed at 1280 cm⁻¹ and is primarily attributed to carbon-nitrogen stretching vibrations. The most diagnostic band, thiourea band III, occurs at 1110 cm⁻¹ and represents the carbon-sulfur double bond stretching vibration [6] [2].

The carbon-sulfur double bond stretching vibration is also observed at alternative frequencies of 1190 cm⁻¹ and 1413 cm⁻¹, with the variation attributed to different molecular environments and hydrogen bonding interactions [7]. The amino group bending vibration appears at 1617 cm⁻¹, often overlapping with aromatic carbon-carbon stretching vibrations at 1490 cm⁻¹ [7].

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in 1-(3-Hydroxyphenyl)-2-thiourea. The ¹H and ¹³C Nuclear Magnetic Resonance spectra reveal characteristic chemical shifts that confirm the molecular structure and substitution pattern [8] [9] [10].

In the ¹H Nuclear Magnetic Resonance spectrum, the hydroxyl proton appears as a broad exchangeable signal in the downfield region of 12.0-9.0 parts per million, characteristic of phenolic protons engaged in hydrogen bonding interactions [10]. The chemical shift of this proton is highly dependent on concentration, temperature, and solvent, often appearing as a broad singlet that exchanges with deuterium oxide.

The thiourea nitrogen-hydrogen protons exhibit distinct chemical shifts depending on their electronic environment. The nitrogen-hydrogen proton attached to the aromatic ring appears significantly deshielded at 8.20-7.60 parts per million due to the anisotropic effect of the aromatic system [8] [10]. In contrast, the terminal nitrogen-hydrogen proton resonates upfield at 6.20-5.65 parts per million, reflecting increased electron density from the amino group.

Aromatic protons of the 3-hydroxyphenyl ring appear in the expected region of 7.36-6.80 parts per million as a complex multiplet, with the exact chemical shifts and coupling patterns dependent on the substitution pattern and electronic effects of the hydroxyl and thiourea substituents [9] [10].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information. The thiourea carbon resonates in the characteristic downfield region of 184.5-180.0 parts per million, confirming the presence of the thiocarbonyl functional group [8] [11] [10]. This chemical shift is typical for thiourea derivatives and reflects the deshielding effect of the carbon-sulfur double bond.

Aromatic carbons appear in the expected region of 160-110 parts per million, with the phenolic carbon bearing the hydroxyl group appearing at 158-155 parts per million due to the deshielding effect of the electronegative oxygen atom [9] [10]. The remaining aromatic carbon-hydrogen carbons resonate in the typical range of 138-130 parts per million.

Ultraviolet-Visible Absorption Profiles

The Ultraviolet-Visible absorption spectroscopy of 1-(3-Hydroxyphenyl)-2-thiourea reveals electronic transitions characteristic of the thiourea chromophore and aromatic substituent. The absorption spectrum exhibits multiple bands corresponding to different electronic transitions within the molecule [12] [13] [14] [15].

The most intense absorption occurs in the region of 195 nm and is attributed to an intramolecular charge transfer transition, which is characteristic of thiourea derivatives [15]. This band represents electron transfer from the amino group to the thiocarbonyl moiety and is considered a diagnostic feature of the thiourea functional group.

A second significant absorption band appears at 236 nm and corresponds to electronic transitions with the transition moment parallel to the carbon-sulfur axis [15]. This band is associated with n→π* transitions involving the sulfur lone pairs and the π* orbital of the thiocarbonyl group.

The aromatic substituent contributes additional absorption bands in the region of 300-361 nm, corresponding to π→π* transitions of the hydroxyphenyl system [13] [14]. These transitions are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the thiourea substituent.

The compound exhibits strong absorption in the ultraviolet region (190-300 nm) while remaining transparent in the visible region, which is advantageous for potential optoelectronic applications [4] [16]. The absorption characteristics are sensitive to solvent effects and hydrogen bonding interactions, with slight shifts observed in different solvent systems.

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides precise three-dimensional structural information for 1-(3-Hydroxyphenyl)-2-thiourea, revealing molecular geometry, bond parameters, and crystal packing arrangements. The crystallographic studies confirm the molecular structure and provide quantitative data on bond lengths, bond angles, and intermolecular interactions [17] [18] [19] [20].

The thiourea moiety adopts a planar configuration with the carbon-sulfur bond length of 1.671-1.720 Å, which is longer than typical carbon-sulfur double bonds due to resonance delocalization [17] [20]. The carbon-nitrogen bond lengths range from 1.328-1.395 Å, intermediate between single and double bond values, confirming the presence of conjugation within the thiourea system.

The nitrogen-carbon-nitrogen bond angle measures 114.5-119.0°, while the sulfur-carbon-nitrogen bond angles are approximately 120.5° [17] [20]. These values are consistent with sp² hybridization of the thiourea carbon and confirm the planar geometry of the thiourea functional group.

The dihedral angle between the thiourea plane and the 3-hydroxyphenyl ring ranges from 61.91° to 76.90°, indicating a twisted conformation that minimizes steric interactions while maintaining some degree of conjugation [17] [18]. This twisted geometry is common in substituted thiourea derivatives and influences the electronic properties of the molecule.

The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. Nitrogen-hydrogen···sulfur interactions link molecules into chains, while nitrogen-hydrogen···oxygen and oxygen-hydrogen···sulfur hydrogen bonds create a three-dimensional network [17] [18] [19]. These interactions significantly influence the solid-state properties and thermal stability of the compound.

The molecular packing reveals that molecules are arranged in layers with the aromatic rings participating in π-π stacking interactions [17]. The hydroxyl groups form hydrogen bonds with both the thiourea sulfur atoms and nitrogen atoms of adjacent molecules, creating a robust crystal lattice.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations using the B3LYP functional with various basis sets provide detailed insights into the electronic structure, geometry optimization, and molecular properties of 1-(3-Hydroxyphenyl)-2-thiourea [5] [21] [22] [23]. The computational studies complement experimental findings and provide information on properties that are difficult to measure directly.

Geometry optimization calculations at the B3LYP/6-311++G(d,p) level predict bond lengths and angles in excellent agreement with X-ray crystallographic data [5] [22]. The calculated carbon-sulfur bond length of 1.690-1.710 Å matches well with the experimental range of 1.671-1.720 Å, while computed carbon-nitrogen bond lengths of 1.340-1.380 Å correspond closely to experimental values of 1.328-1.395 Å.

The Highest Occupied Molecular Orbital is primarily localized on the thiourea nitrogen atoms and the aromatic ring, with an energy of -6.12 to -5.63 electron volts [24] [25]. The Lowest Unoccupied Molecular Orbital is predominantly centered on the thiocarbonyl group and has an energy of -1.58 to -1.64 electron volts. The energy gap between these frontier orbitals ranges from 3.6 to 4.5 electron volts, indicating moderate chemical reactivity and stability [24] [25].

The calculated dipole moment of 4.0-5.1 Debye reflects the polar nature of the molecule due to the presence of the hydroxyl group and the charge separation in the thiourea moiety [25] [26]. This significant dipole moment suggests strong intermolecular interactions in the solid state and good solubility in polar solvents.

Vibrational frequency calculations predict infrared absorption bands that correspond well with experimental Fourier Transform Infrared spectra [5] [22]. The calculated frequencies require scaling factors to match experimental values, with the B3LYP functional typically overestimating vibrational frequencies by 5-10%.

XLogP3

GHS Hazard Statements

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant